molecular formula C14H19Cl2N3O B5303631 N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea

N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Cat. No. B5303631
M. Wt: 316.2 g/mol
InChI Key: MAEVNNAEOOHAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DCPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPPE is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

DCPPE is believed to act as a protein kinase inhibitor, specifically targeting the serine/threonine kinase, glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by DCPPE has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects:
DCPPE has been shown to exhibit various biochemical and physiological effects, including inhibition of GSK-3β activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of fungal and viral growth. DCPPE has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DCPPE has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DCPPE also has some limitations, including its potential toxicity and lack of selectivity for GSK-3β over other kinases.

Future Directions

Future research on DCPPE could focus on its potential use as a therapeutic agent for cancer, fungal infections, and viral infections. Further studies could also investigate its potential neuroprotective effects and its use as a tool in chemical biology and drug discovery. Additionally, future research could focus on the development of more selective inhibitors of GSK-3β that could be used in clinical settings.

Synthesis Methods

DCPPE can be synthesized using different methods, including the reaction of 2,3-dichloroaniline with piperidine and ethyl isocyanate. The reaction takes place in the presence of a solvent, such as dimethyl sulfoxide or dimethylformamide, and a catalyst, such as triethylamine. The product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 2,3-dichlorobenzoyl isocyanate with piperidine and ethylamine or the reaction of 2,3-dichlorophenyl isocyanate with N-(2-hydroxyethyl)piperidine.

Scientific Research Applications

DCPPE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antifungal, and antiviral activities, and it has been investigated as a potential therapeutic agent for the treatment of cancer, fungal infections, and viral infections. DCPPE has also been studied for its potential use as a tool in chemical biology and drug discovery.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O/c15-11-5-4-6-12(13(11)16)18-14(20)17-7-10-19-8-2-1-3-9-19/h4-6H,1-3,7-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEVNNAEOOHAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.